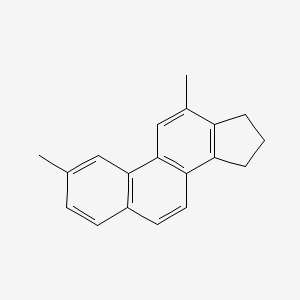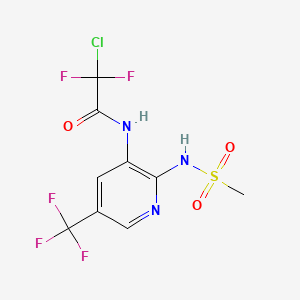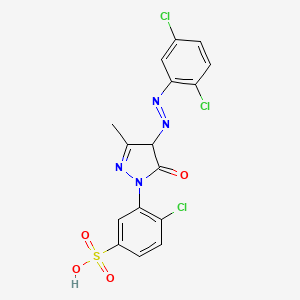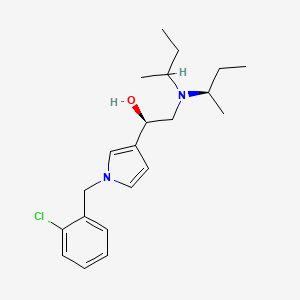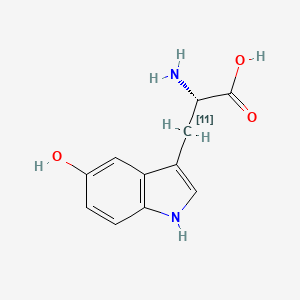
(11C)5-Hydroxy-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11C)5-Hydroxy-tryptophan is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the naturally occurring amino acid tryptophan and serves as a precursor to serotonin. This compound is particularly valuable in medical imaging for assessing serotonin biosynthesis and localizing neuroendocrine tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11C)5-Hydroxy-tryptophan involves the radiolabeling of 5-Hydroxy-tryptophan with carbon-11. One common method includes the alkylation of a glycine derivative, N-(diphenylmethylene)glycine t-butyl ester, with [11C]methyl iodide obtained from [11C]carbon dioxide, followed by hydrolysis . Another approach involves multi-enzymatic reactions starting from racemic [3-11C]alanine .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyclotrons to produce the carbon-11 isotope. The radiolabeling process is automated to ensure high radiochemical purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
(11C)5-Hydroxy-tryptophan undergoes various chemical reactions, including:
Oxidation: Conversion to 5-hydroxyindoleacetic acid.
Decarboxylation: Conversion to serotonin by aromatic L-amino acid decarboxylase (AADC).
Common Reagents and Conditions
Oxidation: Monoamine oxidase (MAO) inhibitors like clorgyline can be used to study the oxidation process.
Decarboxylation: Catalyzed by AADC in the presence of pyridoxal phosphate.
Major Products Formed
Serotonin: Formed by decarboxylation.
5-Hydroxyindoleacetic acid: Formed by oxidation.
Scientific Research Applications
(11C)5-Hydroxy-tryptophan has several scientific research applications:
Medical Imaging: Used in PET imaging to assess serotonin biosynthesis and localize neuroendocrine tumors
Diabetes Research: Serves as a surrogate marker for the human endocrine pancreas.
Neuroendocrine Tumor Diagnosis: Helps in the detection and management of neuroendocrine tumors.
Mechanism of Action
(11C)5-Hydroxy-tryptophan is taken up by cells via the L-type amino acid transporter (LAT). It is then converted to serotonin by tryptophan hydroxylase (TPH) and AADC. Serotonin can be further metabolized to 5-hydroxyindoleacetic acid. The compound’s retention in tissues is influenced by the activity of MAO .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-tryptophan: Non-radiolabeled precursor to serotonin.
L-DOPA: Precursor to dopamine, used in PET imaging for similar purposes.
Uniqueness
(11C)5-Hydroxy-tryptophan is unique due to its radiolabeling with carbon-11, which allows for non-invasive imaging and quantification of serotonin biosynthesis in vivo. This makes it particularly valuable in medical diagnostics and research .
Properties
CAS No. |
126116-40-3 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)(311C)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i3-1 |
InChI Key |
LDCYZAJDBXYCGN-VCRBTUQTSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)[11CH2][C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


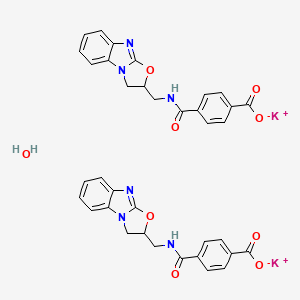
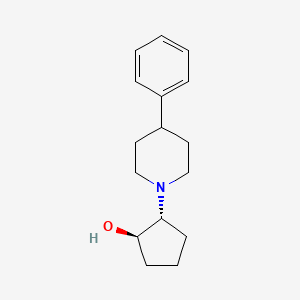
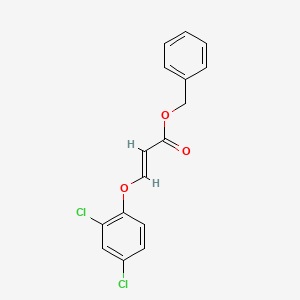
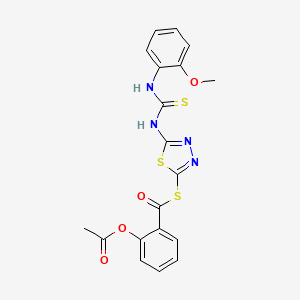
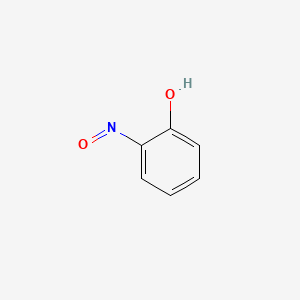
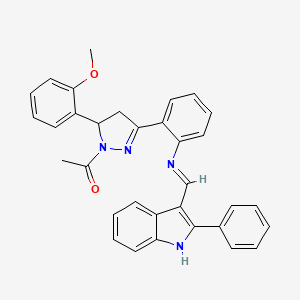

![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)

